Cuban-1-amine hydrochloride
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Overview
Description
Cuban-1-amine hydrochloride, also known as pentacyclo[4.2.0.0²,⁵.0³,⁸.0⁴,⁷]octan-1-amine hydrochloride, is a unique compound characterized by its cubane structure. This compound is notable for its rigid, cubic framework, which imparts distinct chemical and physical properties.
Mechanism of Action
Target of Action
Cuban-1-amine hydrochloride is a versatile compound that serves multiple purposes in various industries . .
Mode of Action
It’s known that as a fluorescent probe, it is commonly used in research and industrial settings to detect and analyze certain substances .
Biochemical Pathways
It’s known that this compound can be utilized as an anticoagulant or a transport inhibitor .
Result of Action
This compound possesses antioxidant activity and forms strong hydrogen bonds, making it valuable in the formulation of products with antioxidant properties . Furthermore, it has gained attention for its role as a fluorine source. Its high reactivity with hydrogen fluoride allows for the production of various fluorinated compounds used in industries such as pharmaceuticals and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cuban-1-amine hydrochloride typically involves the following steps:
Formation of the Cubane Core: The cubane core can be synthesized through a series of cycloaddition reactions starting from simpler hydrocarbons. One common method involves the [2+2] cycloaddition of cyclopentadiene derivatives.
Introduction of the Amine Group: The amine group is introduced through nucleophilic substitution reactions. For instance, the cubane core can be reacted with ammonia or primary amines under controlled conditions to form the corresponding amine.
Formation of Hydrochloride Salt: The final step involves the reaction of cuban-1-amine with hydrochloric acid to form this compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-pressure reactors for cycloaddition reactions and continuous flow systems for efficient amine introduction and salt formation.
Chemical Reactions Analysis
Types of Reactions: Cuban-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives under specific conditions.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides, sulfonamides, and other derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides, sulfonyl chlorides, and alkyl halides are commonly employed.
Major Products:
Oxidation: Nitroso-cubane, nitro-cubane.
Reduction: Secondary and tertiary cubane amines.
Substitution: Cubane amides, sulfonamides, and alkylated cubane derivatives
Scientific Research Applications
Cuban-1-amine hydrochloride has a wide range of applications in scientific research:
Medicine: Explored for its potential therapeutic applications, including as a scaffold for developing new drugs with improved efficacy and safety profiles.
Comparison with Similar Compounds
Cubane: The parent hydrocarbon structure, used as a precursor in the synthesis of cuban-1-amine hydrochloride.
Cubane Derivatives: Other functionalized cubane compounds, such as cubane carboxylic acids and cubane alcohols.
Comparison: this compound is unique due to its amine functionality, which allows it to participate in a wide range of chemical reactions and interact with biological targets. This distinguishes it from other cubane derivatives, which may lack the same level of reactivity and versatility .
Properties
IUPAC Name |
cuban-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N.ClH/c9-8-5-2-1-3(5)7(8)4(1)6(2)8;/h1-7H,9H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEJJHZWJVQXKIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12C3C4C1C5C2C3C45N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124783-65-9 |
Source
|
Record name | cuban-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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